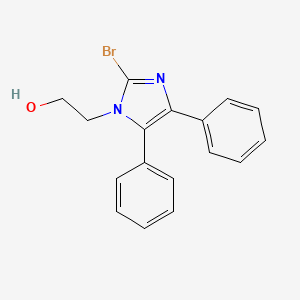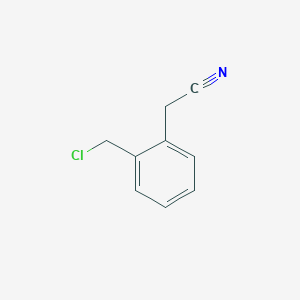![molecular formula C19H14Cl2N2S B2818574 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline CAS No. 383148-30-9](/img/structure/B2818574.png)
3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline” is a complex organic molecule. It contains a benzyl sulfanyl group attached to a dihydrobenzo[h]cinnoline structure. The benzyl group is substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzyl sulfanyl group attached to a 5,6-dihydrobenzo[h]cinnoline core. The benzyl group is substituted with two chlorine atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the sulfanyl group and the dichlorobenzyl group. The chlorine atoms might make the benzyl group more susceptible to nucleophilic attack. The sulfanyl group could potentially be oxidized to a sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the dichlorobenzyl group could potentially increase its lipophilicity, which might influence its solubility and distribution in biological systems .Scientific Research Applications
Photochemical Reactions and Cyclodehydrogenations
Research has explored the photochemical reactions and cyclodehydrogenations of compounds related to 3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline. Studies like those by Badger, Drewer, and Lewis (1964) have shown that substituted azobenzenes, closely related to benzo[c]cinnolines, undergo photochemical cyclodehydrogenation, leading to the formation of benzo[c]cinnolines (Badger, Drewer, & Lewis, 1964). Additionally, Inoue, Hiroshima, and Miyazaki (1979) found that 5,6-dihydrobenzo[c]cinnoline is an intermediate in photochemical reactions leading to carbazole formation (Inoue, Hiroshima, & Miyazaki, 1979).
Synthesis and Pharmacological Evaluation
A study by Pinna et al. (1996) synthesized and evaluated 5,6-dihydrobenzo[f]cinnolin-2(3H)ones, analogous to benzo[h]cinnolinones, for their antihypertensive and antiaggregating activities. This indicates potential pharmacological applications of related cinnoline derivatives (Pinna et al., 1996).
Cytotoxic Evaluation
Dang Thi et al. (2015) developed a synthetic approach for functionalized dihydrobenzo[h]cinnoline-5,6-diones and evaluated their cytotoxicity, revealing promising anticancer activity against human tumor cell lines (Dang Thi et al., 2015). This suggests the potential for cinnoline derivatives in cancer research.
Anti-Inflammatory Activity
Tian et al. (2023) reported a method for synthesizing cinnolines with anti-inflammatory activity, indicating the potential therapeutic applications of cinnoline derivatives in treating inflammation (Tian et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-16-6-3-7-17(21)15(16)11-24-18-10-13-9-8-12-4-1-2-5-14(12)19(13)23-22-18/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVZOFCBPIYNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromopyridin-3-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2818492.png)
![7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2818493.png)
![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2818497.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2818504.png)
![[4-[(4-Acetamidophenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2818507.png)
![N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2818508.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2818509.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylazetidin-3-amine](/img/structure/B2818512.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2818514.png)